
2,4-二氟-5-硝基苯酚
描述
2,4-Difluoro-5-nitrophenol is a compound with the molecular formula C6H3F2NO3 . It is also known by other names such as 2,4-Difluoro-5-nitrobenzenol and Phenol, 2,4-difluoro-5-nitro- . The molecular weight of this compound is 175.09 g/mol .
Molecular Structure Analysis
The molecular structure of 2,4-Difluoro-5-nitrophenol consists of 6 carbon atoms, 3 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 3 oxygen atoms . The InChI key for this compound is SMRYCTJAGPDVEH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2,4-Difluoro-5-nitrophenol has a molecular weight of 175.09 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound is covalently bonded and is canonicalized .科学研究应用
厌氧系统中的毒性和可降解性
硝基苯酚,包括 2,4-二氟-5-硝基苯酚,是重要的工业化合物,被美国环保署视为优先污染物。它们在厌氧系统中的毒性和可降解性已经得到研究,揭示了对不同系统的影响程度不同。例如,对丙酸盐和乙酸盐喂养系统的毒性按照选定的硝基苯酚的特定顺序降低,并且已经观察到这些化合物在厌氧条件下的转化(Uberoi & Bhattacharya, 1997)。
对产甲烷系统的な影响
硝基苯酚对乙酸盐富集产甲烷系统的影响已经进行了定量探索。值得注意的是,硝基苯酚之间的毒性按照特定顺序降低,并且在未因毒性而失效的系统中观察到单硝基苯酚的完全去除。这项研究提供了对硝基苯酚,包括 2,4-二氟-5-硝基苯酚,如何影响产甲烷的见解(Haghighi Podeh, Bhattacharya, & Qu, 1995)。
环境检测和降解
已经开发了检测和降解环境中硝基苯酚的创新方法。例如,微波辅助合成复合纳米锥已被用于从水溶液中电化学检测和光降解硝基苯酚。这展示了在检测和去除硝基苯酚至关重要的工业场景的潜在应用(Chakraborty et al., 2021)。
大气存在和分析
已经综述了硝基苯酚在大气中的存在,包括 2,4-二氟-5-硝基苯酚。这包括来自现场活动的数据以及使用高效液相色谱等技术进行识别和定量。了解大气硝基苯酚的来源、形成和汇对于环境监测至关重要(Harrison et al., 2005)。
催化还原和处理
已经对硝基苯酚化合物(包括 2,4-二氟-5-硝基苯酚)的催化还原进行了研究。这些涉及使用新型催化剂并探索动力学和热力学参数。这项研究对于需要有效处理硝基苯酚污染物的工业应用具有重要意义(Gupta et al., 2014)。
作用机制
Mode of Action
It’s worth noting that nitrophenols, in general, have been found to interact with various biological targets through different mechanisms, such as uncoupling oxidative phosphorylation .
Biochemical Pathways
Related compounds such as 2,4-dinitrophenol have been found to affect pathways related to oxidative phosphorylation .
Pharmacokinetics
It’s known that the compound is sparingly soluble in water but readily soluble in organic solvents . This could potentially impact its bioavailability and distribution within the body.
属性
IUPAC Name |
2,4-difluoro-5-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO3/c7-3-1-4(8)6(10)2-5(3)9(11)12/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRYCTJAGPDVEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448349 | |
| Record name | 2,4-Difluoro-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluoro-5-nitrophenol | |
CAS RN |
113512-57-5 | |
| Record name | 2,4-Difluoro-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Difluoro-5-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

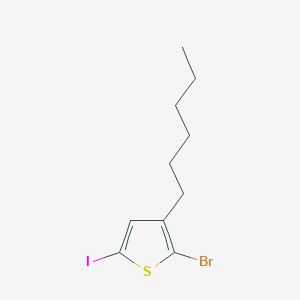
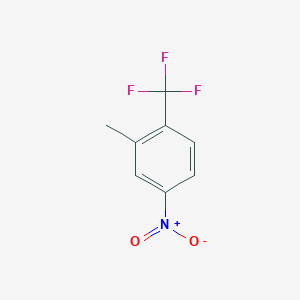
![2-[[(2S)-3-Hydroxy-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]butanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid](/img/structure/B174541.png)
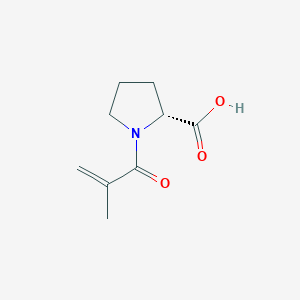
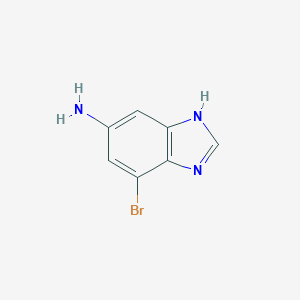
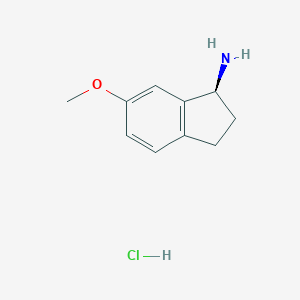
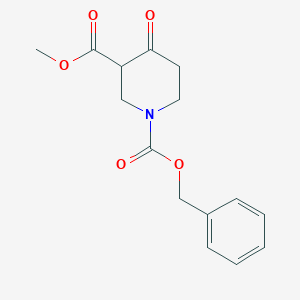


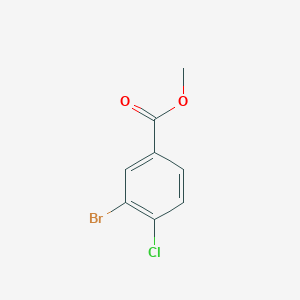



![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B174577.png)